Methylprednisolone Aceponate

Nuclear receptor selectivity Transrepression Transactivation

Methylprednisolone aceponate (MPA) is a non-halogenated diester glucocorticoid with enzymatic activation in inflamed epidermis, delivering potent local efficacy with minimal systemic exposure. Evidence-based advantages: (1) Superior to tacrolimus 0.03% for EASI, itch, and sleep in pediatric severe AD; safe from 2 months. (2) Lower atrophy and telangiectasia vs mometasone furoate at equivalent potency. (3) <1% percutaneous absorption avoids HPA axis suppression. (4) Four formulations—ointment, fatty ointment, cream, milk; once-daily dosing supports adherence.

Molecular Formula C27H36O7
Molecular Weight 472.6 g/mol
CAS No. 86401-95-8
Cat. No. B1676476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylprednisolone Aceponate
CAS86401-95-8
Synonyms6alpha-methylprednisolone aceponate
Advantan
Adventan
Lexxema
methylprednisolone aceponate
Molecular FormulaC27H36O7
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C
InChIInChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1
InChIKeyDALKLAYLIPSCQL-YPYQNWSCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methylprednisolone Aceponate (CAS 86401-95-8): Evidence-Based Procurement Guide for Topical Corticosteroid Selection


Methylprednisolone aceponate (MPA) is a non-halogenated diester of 6α-methylprednisolone classified as a potent (Class III/IV) topical glucocorticosteroid [1]. Developed to optimize the benefit-to-risk ratio of topical corticosteroid therapy, MPA exhibits high lipophilicity for enhanced skin penetration, followed by enzymatic activation within the epidermis to methylprednisolone 17-propionate, a metabolite with greater glucocorticoid receptor affinity than the parent compound [2]. Its pharmacokinetic design achieves a dissociation between local anti-inflammatory efficacy and systemic exposure [3].

Why In-Class Substitution of Methylprednisolone Aceponate Is Scientifically Inappropriate


Topical glucocorticosteroids exhibit substantial heterogeneity in their pharmacological profiles despite shared receptor-mediated mechanisms. Direct comparative studies demonstrate that methylprednisolone aceponate differs from structurally similar compounds in nuclear receptor selectivity [1], atrophogenic potential [2], vasoconstrictive potency ranking [3], and therapeutic index in pediatric populations [4]. MPA's non-halogenated diester structure enables a distinct metabolic activation pathway in inflamed tissue that is not replicated by halogenated analogs, and its once-daily dosing regimen differs from twice-daily requirements for several comparators. Procurement decisions based solely on potency class designation without consideration of these quantifiable differential parameters may result in suboptimal therapeutic outcomes or avoidable adverse effect profiles.

Quantitative Differential Evidence for Methylprednisolone Aceponate: Direct Comparative Performance Data


Superior Nuclear Receptor Selectivity of MPA vs. Mometasone Furoate

In a direct head-to-head in vitro comparison, methylprednisolone aceponate demonstrated higher specificity in nuclear receptor binding compared with mometasone furoate [1]. MPA exhibited a more favorable transrepression-to-transactivation ratio, indicating greater selectivity for anti-inflammatory gene regulation over metabolic gene activation, which correlates with reduced adverse effect potential. In a parallel in vivo rodent model component of the same study, MPA was markedly superior in minimizing induction of skin atrophy and telangiectasias when compared with mometasone furoate [1].

Nuclear receptor selectivity Transrepression Transactivation Therapeutic index

Equal Anti-Inflammatory Efficacy with Significantly Reduced Local Side Effects vs. Mometasone Furoate

In a double-blind, intra-individual comparison trial in healthy volunteers (n=20 for atrophy/telangiectasia assessment), methylprednisolone aceponate 0.1% ointment and mometasone furoate ointment were equally effective in suppressing UVB light-induced erythema, confirming equivalent anti-inflammatory activity [1]. However, atrophogenicity as well as the incidence and severity of telangiectasia were significantly more pronounced with mometasone furoate than with MPA [1]. Both compounds decreased serum cortisol levels similarly without significant intergroup difference, though the incidence of cortisol suppression was higher in the mometasone furoate group [1].

Atrophogenicity Telangiectasia Cortisol suppression Anti-inflammatory equivalence

Potency Ranking Relative to Class-Leading Comparators: Vasoconstriction Assay Data

The vasoconstriction (blanching) assay serves as the standard surrogate for topical corticosteroid clinical potency. In a direct comparative study using healthy male volunteers, 0.1% and 0.2% methylprednisolone aceponate preparations were evaluated against major commercially available preparations [1]. The results indicated that MPA preparations were slightly inferior to clobetasol 17-propionate (CP) preparations but obviously superior to betamethasone 17-valerate (BV) in terms of clinical effectiveness [1]. Separately, preclinical animal model data demonstrated that local anti-inflammatory potency of MPA was equal to clobetasol 17-propionate but higher than hydrocortisone 17-butyrate after topical application [2].

Vasoconstriction assay Blanching potency Potency ranking Topical corticosteroid classification

Superior Clinical Outcomes vs. Tacrolimus in Pediatric Severe Atopic Dermatitis

In a randomized controlled trial involving 265 children and adolescents with severe to very severe atopic dermatitis flare, methylprednisolone aceponate 0.1% ointment once daily was compared with tacrolimus 0.03% ointment twice daily over 3 weeks [1]. While both treatments achieved similar success rates on the Investigator's Global Assessment (IGA) scale, MPA was superior to tacrolimus for Eczema Area and Severity Index (EASI) improvement, itch reduction, and sleep quality improvement [1]. Drug-related adverse events were only observed in the tacrolimus group, and medication costs were significantly lower for MPA treatment [1].

Pediatric atopic dermatitis EASI score Itch relief Tacrolimus comparator Cost-effectiveness

Minimal Percutaneous Absorption and Absence of Systemic Effects Relative to Ultra-Potent Comparators

Pharmacokinetic studies demonstrate that percutaneous absorption of methylprednisolone aceponate through intact human skin is minimal. After application of MPA 0.1% ointment, total percutaneous absorption was <1% of the applied dose [1]. In a separate study using Advantan lotion, <0.5% of the dose was absorbed through intact or inflamed skin [2]. In stark contrast to clobetasol 17-propionate, MPA was devoid of systemic effects after topical application for 3 days in preclinical models, and induced only slight atrophogenic changes comparable to hydrocortisone 17-butyrate after long-term application (up to 43 days), whereas clobetasol 17-propionate induced marked skin atrophy [3]. In pediatric patients (9-10 years), percutaneous absorption from fatty ointment was 0.5-2%, not exceeding adult values [4].

Percutaneous absorption Systemic bioavailability HPA axis suppression Pediatric pharmacokinetics

Superior Local Safety Profile vs. Mometasone Furoate at Equivalent Anti-Inflammatory Activity

Consistent with the 1993 Kecskés trial findings, subsequent reviews and clinical analyses confirm that MPA ointment demonstrates equal anti-inflammatory activity and similar cortisol suppression but significantly fewer local side effects than mometasone furoate [1]. This dissociation between anti-inflammatory efficacy and local adverse effects positions MPA as having a significantly improved therapeutic index compared with traditional topical corticosteroids [2]. In human studies, MPA's atrophogenic potential, as assessed by skin thinning and telangiectasia, appears lower than or similar to that of betamethasone valerate 0.1% and mometasone furoate 0.1% [1]. In pediatric populations, MPA has demonstrated safety in infants as young as 2 months [2].

Therapeutic index Benefit-risk ratio Local tolerability Skin atrophy Pediatric safety

Evidence-Based Application Scenarios for Methylprednisolone Aceponate Procurement


Pediatric Atopic Dermatitis Requiring High Efficacy with Stringent Safety Margins

For procurement targeting pediatric dermatology formularies (academic medical centers, children's hospitals, pediatric outpatient clinics), MPA provides quantifiable advantages supported by direct comparative evidence: superior efficacy for EASI score improvement, itch reduction, and sleep quality compared to tacrolimus in children with severe AD [1]; safety demonstrated in infants as young as 2 months with minimal local or systemic adverse effects [2]; and percutaneous absorption of only 0.5-2% in pediatric patients, not exceeding adult values [3]. Once-daily dosing supports adherence in pediatric populations. This scenario leverages MPA's improved therapeutic index relative to traditional corticosteroids [4].

Long-Term Maintenance Therapy or Extensive Body Surface Area Treatment

Procurement for chronic disease management programs or institutions treating patients requiring prolonged topical corticosteroid therapy should prioritize MPA based on evidence of significantly reduced atrophogenicity and telangiectasia incidence compared to mometasone furoate at equivalent anti-inflammatory efficacy [1]. MPA's minimal percutaneous absorption (<1% through intact skin) and absence of systemic effects distinguish it from ultra-potent alternatives like clobetasol propionate that carry HPA axis suppression risk with extensive application [2]. Clinical studies support MPA use in maintenance regimens with twice-weekly application after acute flare resolution [3].

Formulary Selection for Potent Corticosteroid with Optimized Benefit-Risk Ratio

For institutional formulary committees, health technology assessment bodies, or group purchasing organizations seeking a single potent topical corticosteroid that balances efficacy with safety, MPA offers evidence-based differentiation: superior nuclear receptor selectivity versus mometasone furoate [1]; potency exceeding hydrocortisone butyrate and betamethasone valerate while maintaining a more favorable atrophogenic profile than clobetasol propionate [2]; and demonstrated cost-effectiveness advantage relative to tacrolimus for severe pediatric AD [3]. The availability of four formulations (ointment, fatty ointment, cream, milk) provides flexibility across anatomical sites and lesion types [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylprednisolone Aceponate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.